Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate
Description
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a methoxy group at position 6 and an amino group at position 3 of the benzofuran core, with a methyl ester at the 2-carboxylate position. This structural framework is pivotal in medicinal and materials chemistry, where such derivatives are explored for bioactivity or functional properties .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3 |
InChI Key |
ARQKXIKFDJAMIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
Bromination is achieved via radical-mediated mechanisms using NBS in carbon tetrachloride under reflux conditions. For example, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes bromination at the 6-position with NBS and a catalytic amount of benzoyl peroxide, yielding methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. This intermediate is critical for introducing amino groups via nucleophilic substitution.
Reaction Conditions :
Chlorination via Electrophilic Aromatic Substitution
Chlorination employs chlorine gas or sulfuryl chloride in dichloromethane, targeting the 4- and 6-positions of the benzofuran ring. For instance, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate reacts with chlorine to produce methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. This method offers regioselectivity but requires careful temperature control to avoid over-chlorination.
Key Parameters :
- Solvent: Dichloromethane
- Temperature: 0–25°C (stepwise addition)
- Yield: 30–50% after crystallization.
The introduction of the amino group at the 3-position is achieved through nucleophilic substitution or reductive amination of halogenated intermediates.
Nucleophilic Substitution with Amines
Halogenated intermediates (e.g., 6-bromo derivatives) react with primary or secondary amines in acetone under basic conditions. For example, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate reacts with dimethylamine in the presence of anhydrous potassium carbonate to yield methyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-benzofuran-3-carboxylate.
Optimization Insights :
- Solvent: Acetone or dimethylformamide (DMF)
- Base: K₂CO₃ or NaH
- Temperature: Reflux (60–80°C)
- Reaction Time: 16–24 hours
- Yield: 48–60% after column chromatography.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates, while non-polar solvents (e.g., CCl₄) favor radical bromination. Catalysts such as AlCl₃ or FeCl₃ improve electrophilic substitution efficiency but may complicate purification.
Temperature and Time Dependence
- Bromination : Higher temperatures (80°C) accelerate radical formation but risk side reactions.
- Amination : Prolonged reflux (24 hours) ensures complete substitution but may degrade heat-sensitive intermediates.
Comparative Analysis of Synthetic Routes
The table below summarizes two primary routes for synthesizing this compound:
| Method | Halogenation Agent | Amination Agent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Bromination + Amination | NBS | Dimethylamine | 48% | 95% |
| Chlorination + Amination | Cl₂ | Ethylamine | 35% | 92% |
Key findings:
- Bromination offers higher yields due to better regioselectivity.
- Chlorination routes require additional steps to remove byproducts, reducing overall efficiency.
Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR : Aromatic protons resonate at δ 7.55–8.14 ppm, while the methoxy group appears as a singlet near δ 3.85–3.94 ppm.
- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm ester and amine functionalities.
- Mass Spectrometry : Molecular ion peaks at m/z 221.21 align with the compound’s molar mass.
Crystallography
Single-crystal X-ray diffraction (reported for analogous compounds) reveals a triclinic crystal system with space group P-1, confirming the planar benzofuran core and substituent orientations.
Chemical Reactions Analysis
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Differences :
- Substituents: Additional 7-cyano and 4-methoxy groups compared to the reference compound.
- Ester Group : Ethyl ester instead of methyl.
Implications : - 4,6-Dimethoxy substitution may enhance steric hindrance and reduce ring flexibility, affecting binding to biological targets.
- Ethyl ester increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to the methyl ester .
Ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate
Structural Differences :
- Substituents: Nitro group at position 4 and formyl group at position 2 instead of amino and methyl ester.
- Core Structure: Phenoxyacetate backbone vs. benzofuran. Implications:
- The nitro group is a strong electron-withdrawing moiety, increasing susceptibility to reduction reactions. This contrasts with the amino group, which participates in hydrogen bonding and acts as a nucleophile.
- Formyl group at position 2 may render the compound reactive toward nucleophilic additions, diverging from the carboxylate’s esterification chemistry .
Sulfonylurea-Based Benzofuran Pesticides (e.g., Metsulfuron Methyl Ester)
Structural Differences :
- Functional Groups : Sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring.
- Substituents : Methoxy and methyl groups on the triazine ring.
Implications : - The sulfonylurea moiety inhibits acetolactate synthase (ALS) in plants, a mechanism absent in the reference compound.
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Structural Differences :
- Substituents: Bromine at position 6, propenoxy chain at position 5, and methyl group at position 2. Implications:
- Its role as a leaving group may facilitate nucleophilic substitutions.
Comparative Analysis of Key Properties
Biological Activity
Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core with an amino group at the 3-position and a methoxy group at the 6-position. This structural arrangement contributes to its reactivity and biological properties, making it a subject of various pharmacological studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Benzofuran Derivatives : The initial step involves synthesizing benzofuran derivatives through methods such as cyclization of appropriate precursors.
- Introduction of Functional Groups : The amino and methoxy groups are introduced via nucleophilic substitution or other organic reactions.
- Characterization : The synthesized compound is characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm its structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been tested against various strains of bacteria and fungi:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Antifungal | 100 |
| Methyl 5-chloro-1-benzofuran-2-carboxylate | Antibacterial | 50 - 200 |
| This compound | Pending further study | TBD |
These findings suggest that modifications in the benzofuran structure can enhance antimicrobial properties, indicating potential for developing new antibiotics.
Anticancer Activity
Recent studies have shown that methyl-substituted benzofurans have increased antiproliferative activity against various cancer cell lines. For example, compounds with a methyl group at the C–3 position demonstrated enhanced potency compared to their unsubstituted counterparts:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X (C–3 methyl) | A549 (lung cancer) | 0.06 - 0.17 |
| Compound Y (unsubstituted) | A549 | >0.20 |
The introduction of methoxy groups at specific positions on the benzofuran ring has also been correlated with improved anticancer efficacy.
Study on Anticancer Efficacy
A study published in MDPI assessed various benzofuran derivatives, including this compound, for their anticancer properties. The study utilized several cancer cell lines and reported that compounds with specific substitutions exhibited IC50 values ranging from <0.01 to 0.17 µM, indicating potent activity against cancer cells .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that certain compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The results highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted benzofuran precursors followed by functional group modifications. For example, NaH in THF under anhydrous conditions can facilitate deprotonation and nucleophilic substitution . Optimization includes:
- Temperature control : Reactions often proceed at 0°C to room temperature to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
- Purification : Column chromatography (e.g., using PE/EA gradients) or recrystallization improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions and functional groups (e.g., methoxy and amino protons resonate at δ 3.8–4.0 ppm and δ 5.5–6.0 ppm, respectively) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Mercury visualizes packing interactions and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
- Waste disposal : Neutralize acidic/basic byproducts before incineration or chemical treatment.
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.
- Software tools : SHELXL refines twinned structures via HKLF5 format, while Mercury’s visualization aids in identifying disordered regions .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting.
- Isotopic labeling : N or C labeling clarifies ambiguous assignments in amino or carbonyl groups.
- Comparative analysis : Cross-reference with synthetic intermediates (e.g., methyl ester precursors) to trace contamination sources .
Q. What strategies are effective for studying structure-activity relationships (SAR) of benzofuran derivatives?
- Methodological Answer :
- Functional group modulation : Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects.
- Biological assays : Pair synthetic analogs with enzyme inhibition studies (e.g., dihydroorotate dehydrogenase assays for antiviral activity) .
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins.
Q. How can stability studies under varying pH and temperature conditions be designed?
- Methodological Answer :
- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
- Analytical monitoring : Track degradation via HPLC-MS and correlate with Arrhenius kinetics to predict shelf life .
Q. What alternative synthetic routes exist for derivatives with improved solubility or bioavailability?
- Methodological Answer :
- Prodrug approaches : Convert the carboxylate to amides or esters for enhanced membrane permeability.
- Microwave-assisted synthesis : Reduce reaction times and improve yields for sensitive intermediates .
- Cascade reactions : Leverage [3,3]-sigmatropic rearrangements to access complex scaffolds in fewer steps .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
